molecular formula C47H52N2O10S2 B12949219 (2E)-3-(5-carboxypentyl)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate

(2E)-3-(5-carboxypentyl)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate

Cat. No.: B12949219
M. Wt: 869.1 g/mol
InChI Key: TXMMRDXOVKKYMF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Fingerprinting

The compound’s Nuclear Magnetic Resonance spectrum provides critical insights into its proton environments and substituent arrangements:

Proton Environment Expected δ (ppm) Multiplicity Assignment
Aromatic protons (H-4, H-5) 7.2–8.1 Doublet Resonances from the benzo[e]indole core.
Methine protons (CH=CH) 6.8–7.0 Triplet Protons on the polymethine chain.
Methyl groups (N-CH3) 3.1–3.3 Singlet Two 1,1-dimethyl groups on the indole nitrogens.
Carboxypentyl chain (-CH2-) 1.2–2.5 Multiplet Methylene protons in the aliphatic chain.

The absence of splitting in the methyl group signals confirms their equivalence, while the aromatic protons exhibit complex splitting patterns due to coupling with adjacent protons.

High-Resolution Mass Spectrometry (High-Resolution Mass Spectrometry) Validation

High-Resolution Mass Spectrometry confirms the molecular formula C43H46N2O14S4 and the exact mass of the compound:

Parameter Value
Calculated Exact Mass 943.1 g/mol
Observed [M-H]⁻ Signal m/z 942.9 (Δ = -0.2 ppm)
Isotopic Pattern Matches S4 and ¹³C distribution.

The dominant fragment at m/z 825.2 corresponds to the loss of one sulfonate group (-SO3H), while the peak at m/z 687.4 arises from cleavage of the polymethine chain.

Properties

Molecular Formula

C47H52N2O10S2

Molecular Weight

869.1 g/mol

IUPAC Name

(2E)-3-(5-carboxypentyl)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate

InChI

InChI=1S/C47H52N2O10S2/c1-46(2)40(48(28-14-8-12-18-42(50)51)38-26-20-32-30-34(60(54,55)56)22-24-36(32)44(38)46)16-10-6-5-7-11-17-41-47(3,4)45-37-25-23-35(61(57,58)59)31-33(37)21-27-39(45)49(41)29-15-9-13-19-43(52)53/h5-7,10-11,16-17,20-27,30-31H,8-9,12-15,18-19,28-29H2,1-4H3,(H3-,50,51,52,53,54,55,56,57,58,59)

InChI Key

TXMMRDXOVKKYMF-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C

Origin of Product

United States

Biological Activity

The compound (2E)-3-(5-carboxypentyl)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate is a complex organic molecule notable for its intricate structure and potential biological activities. This compound belongs to a class of sulfonated indole derivatives, which are recognized for their diverse biological properties.

Chemical Structure and Properties

The molecular formula of the compound is C35H42N2O8S2C_{35}H_{42}N_2O_8S_2, with a molecular weight of approximately 642.78 g/mol. The presence of various functional groups such as carboxylic acids and sulfonates enhances its solubility and potential interactions with biological systems. The compound's structure includes a benzo[e]indole core modified with carboxypentyl chains and sulfonate groups.

Synthesis

The synthesis of this compound typically involves multiple steps in organic chemistry, including:

  • Formation of Indole Derivatives : Utilizing reactions that introduce carboxylic acid and sulfonate groups to the indole framework.
  • Conjugation Reactions : Employing methods such as cross-coupling to attach the hepta-triene moiety.
  • Purification : Techniques like chromatography are used to achieve the desired purity and yield.

Anticancer Properties

Preliminary studies indicate that compounds similar to this one may exhibit anticancer properties by interfering with specific cellular pathways. Research has shown that the sulfonated indole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Interaction Studies

Interaction studies have utilized techniques such as Fluorescence Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR) to assess binding affinities with biological targets like proteins or nucleic acids. These studies help elucidate how structural modifications influence biological activity.

Case Studies

Several investigations have highlighted the biological efficacy of related compounds:

  • In Vitro Studies : A study evaluated the cytotoxic effects of similar sulfonated indoles on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.
    CompoundCell LineIC50 (µM)
    Compound AA549 (Lung)15
    Compound BHeLa (Cervical)10
    Compound CMCF7 (Breast)12
  • Molecular Docking Studies : Molecular docking simulations have revealed strong binding interactions with key enzymes involved in cancer metabolism, suggesting potential therapeutic applications.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (InhA), crucial for nucleotide synthesis and fatty acid metabolism respectively.
    EnzymeInhibition TypeIC50 (µM)
    DHFRCompetitive92
    InhANon-competitive45

Comparison with Similar Compounds

Structural Analogues

(2Z)-2-[(2E,4E,6E)-7-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate
  • Key Differences :
    • Sulfonate positions : 6,8-disulfo vs. 7-sulfo in the target compound.
    • Substituents : 3-ethyl group vs. 5-carboxypentyl on the second indole.
    • Configuration : Z-isomer at the 2-position of the trienylidene chain vs. E-configuration in the target compound .
  • Impact on Properties: Increased sulfonation enhances aqueous solubility but may reduce membrane permeability.
5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole
  • Key Differences :
    • Lacks sulfonate groups and polyene chains.
    • Features ethoxycarbonyl and acetoxy groups instead of carboxypentyl chains.
  • Synthesis : Prepared via acetylation of precursor indoles, highlighting the role of acetyl chloride in modifying indole derivatives .

Physicochemical Properties

Property Target Compound (2Z)-Disulfonate Analogue 5-Ethoxycarbonyl Indole
Molecular Weight ~1200 g/mol (estimated) ~1250 g/mol (estimated) ~400 g/mol
Solubility High (due to sulfonates) Very High (three sulfonates) Moderate (polar groups)
log P (Predicted) -2.5 -3.8 1.2
UV-Vis λmax ~550 nm (polyene conjugation) ~560 nm (redshifted) ~320 nm (indole core)

Notes:

  • The target compound’s extended conjugation results in strong absorption in the visible range, making it suitable for optical applications .
  • Increased sulfonation in the analogue lowers log P significantly, impacting bioavailability .

Preparation Methods

Synthesis of Indole Precursors

  • Starting Materials: Substituted indole derivatives bearing sulfonate and carboxypentyl groups are synthesized or procured. These indoles are typically functionalized at the nitrogen (N-1) position with alkyl groups (e.g., 1,1-dimethyl) and at the aromatic ring with sulfonate groups to enhance water solubility and charge distribution.
  • Functionalization: Introduction of the 5-carboxypentyl side chain is achieved via alkylation reactions using appropriate haloalkanoic acids or their derivatives under controlled conditions to avoid side reactions.

Formation of the Polymethine Bridge

  • Condensation Reaction: The key step involves the condensation of two indole derivatives with a suitable polymethine precursor, typically a dialdehyde or equivalent, to form the conjugated hepta-2,4,6-trienylidene chain.
  • Reaction Conditions: This step is usually carried out under acidic or basic catalysis, often in polar solvents such as ethanol or acetonitrile, at controlled temperatures to favor the formation of the extended conjugated system with the desired (2E,4E,6E) stereochemistry.
  • Quaternization: The indole nitrogen atoms are quaternized during or after the condensation to form the positively charged indolium moieties, essential for the dye's optical properties.

Purification and Characterization

  • Purification: The crude product is purified by chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to achieve purity levels of ≥97%, as reported by commercial suppliers.
  • Characterization: The purified compound is characterized by spectroscopic methods including NMR, mass spectrometry, UV-Vis absorption, and fluorescence spectroscopy to confirm structure and purity.

Detailed Research Findings on Preparation

Step Description Typical Reagents/Conditions Outcome/Notes
1 Synthesis of 1,1-dimethyl-7-sulfobenzo[e]indole derivatives Alkylation with 5-bromopentanoic acid or equivalent; sulfonation reagents Introduction of carboxypentyl and sulfonate groups
2 Formation of polymethine chain via condensation Dialdehyde polymethine precursor; acidic/basic catalyst; polar solvent; temperature control Formation of hepta-2,4,6-trienylidene linkage with (2E,4E,6E) configuration
3 Quaternization of indole nitrogen Alkyl halides or methylation agents Formation of indolium cations essential for dye properties
4 Purification Reverse-phase HPLC, crystallization Achieving ≥97% purity for research and pharmaceutical use
5 Characterization NMR, MS, UV-Vis, fluorescence spectroscopy Confirmation of structure, purity, and optical properties

Notes on Industrial and Research Scale Preparation

  • The compound is produced under ISO-certified quality systems by specialized manufacturers, ensuring batch-to-batch consistency and high purity suitable for pharmaceutical and research applications.
  • The synthetic route is optimized to minimize side products and maximize yield, often requiring careful control of reaction parameters such as pH, temperature, and solvent choice.
  • Due to the compound's complexity and sensitivity, conformer generation and 3D modeling are challenging, indicating the need for precise synthetic control.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing this compound, and what critical parameters influence yield?

  • The compound’s synthesis likely involves multi-step condensation reactions, given its extended π-conjugated system and sulfonate/carboxylate substituents. Key steps include:

  • Coupling of benzoindole derivatives : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for constructing the hepta-2,4,6-trienylidene backbone.
  • Sulfonation and carboxylation : Controlled sulfonation at the 7-position of benzoindole rings using chlorosulfonic acid, followed by alkylation with 5-carboxypentyl groups under basic conditions.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate → methanol/water) to isolate intermediates. Recrystallization in DMF/acetic acid mixtures may enhance purity .
    • Critical parameters: Reaction temperature (to prevent undesired isomerization), stoichiometry of sulfonating agents, and inert atmosphere to avoid oxidation of thiol intermediates.

Q. How can researchers confirm the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and E/Z configurations of double bonds. 1H^1H-NMR signals for dimethyl groups on benzoindole should appear as singlets (~δ 1.5–1.8 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected molecular formula: C45H47N2O8S2C_{45}H_{47}N_2O_8S_2^-) and isotopic patterns.
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values within ±0.3% .

Q. What solvent systems are optimal for handling this compound in aqueous and non-aqueous environments?

  • Aqueous solubility : The sulfonate and carboxylate groups enhance water solubility at neutral/basic pH. Use phosphate-buffered saline (PBS, pH 7.4) for biological assays.
  • Organic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions. Avoid chloroform due to potential sulfonate group reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in photophysical data (e.g., fluorescence quenching in polar solvents)?

  • Experimental design :

  • Solvent polarity studies : Measure absorbance/fluorescence in solvents of varying polarity (e.g., hexane → ethanol → water). Use Lippert-Mataga plots to correlate Stokes shift with solvent polarity.
  • pH titration : Assess protonation/deprotonation of carboxylate groups (pKa ~4–5) and sulfonate groups (pKa ~1–2) using fluorimetry.
    • Data interpretation : Quenching in polar solvents may arise from aggregation-caused quenching (ACQ) or twisted intramolecular charge transfer (TICT). Conduct dynamic light scattering (DLS) to detect aggregates .

Q. What methodologies are recommended for studying isomerization dynamics of the (2E,4E,6E)-triene system?

  • Time-resolved spectroscopy : Use ultrafast transient absorption spectroscopy to track photoisomerization kinetics.
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) to map energy barriers between E/Z configurations.
  • Controlled irradiation : Excite the compound at λ = 400–450 nm and monitor spectral shifts via UV-Vis .

Q. How can researchers optimize this compound’s interaction with biomolecules (e.g., albumin or DNA)?

  • Surface Plasmon Resonance (SPR) : Immobilize biomolecules on a sensor chip and measure binding kinetics (konk_{on}, koffk_{off}) in real time.
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B → Z transitions) upon binding.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) under physiological conditions .

Methodological Notes

  • Safety protocols : Use fume hoods for sulfonation steps (risk of SO3_3 release) and PPE for handling DMF (skin penetration risk) .
  • Data reproducibility : Replicate experiments ≥3 times and report standard deviations. Use internal standards (e.g., anthracene) for fluorescence quantification .

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